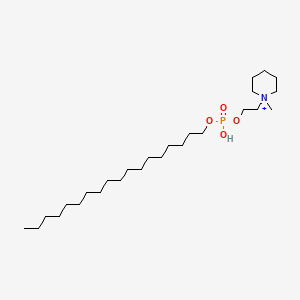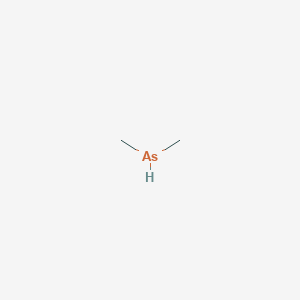
Arsine, dimethyl-
Descripción general
Descripción
Arsine, dimethyl- (chemical formula: C₂H₇As) is an organoarsenic compound. It is a colorless, highly toxic gas with a garlic-like odor. This compound is part of a broader class of organoarsenic compounds, which are characterized by the presence of arsenic atoms bonded to organic groups. Arsine, dimethyl- is of significant interest due to its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Arsine, dimethyl- can be synthesized through several methods. One common method involves the reaction of dimethylarsinic acid with reducing agents such as zinc or magnesium in the presence of hydrochloric acid. The reaction proceeds as follows:
(CH₃)₂AsO₂H+Zn+HCl→(CH₃)₂AsH+ZnCl₂+H₂O
Another method involves the reduction of dimethylarsinic acid using sodium borohydride in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the safe handling of the toxic intermediates and products.
Industrial Production Methods
In industrial settings, arsine, dimethyl- is produced through the reduction of dimethylarsinic acid using hydrogen gas in the presence of a catalyst. This method allows for the continuous production of arsine, dimethyl- with high purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Arsine, dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Arsine, dimethyl- can be oxidized to dimethylarsinic acid using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to form arsenic and methane in the presence of strong reducing agents.
Substitution: Arsine, dimethyl- can undergo substitution reactions with halogens to form dimethylarsenic halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reduction: Sodium borohydride, lithium aluminum hydride, and other strong reducing agents are employed.
Substitution: Halogens such as chlorine, bromine, and iodine are used in substitution reactions.
Major Products Formed
Oxidation: Dimethylarsinic acid
Reduction: Arsenic and methane
Substitution: Dimethylarsenic halides
Aplicaciones Científicas De Investigación
Arsine, dimethyl- has several scientific research applications across various fields:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research on arsine, dimethyl- has provided insights into the metabolism and toxicity of arsenic compounds in biological systems. It is used in studies related to arsenic biotransformation and detoxification.
Medicine: Although highly toxic, arsine, dimethyl- is studied for its potential therapeutic applications in cancer treatment. Its ability to interact with biological molecules makes it a candidate for targeted drug delivery systems.
Industry: Arsine, dimethyl- is used in the semiconductor industry for the deposition of thin films. It is also employed in the production of certain pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of arsine, dimethyl- involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The compound can bind to the thiol groups, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction is primarily responsible for its toxicity. Additionally, arsine, dimethyl- can undergo methylation and demethylation reactions in biological systems, contributing to its biotransformation and detoxification.
Comparación Con Compuestos Similares
Arsine, dimethyl- can be compared with other similar organoarsenic compounds, such as monomethylarsine and trimethylarsine.
Monomethylarsine (CH₃AsH₂): This compound has one methyl group attached to the arsenic atom. It is less toxic than arsine, dimethyl- but still poses significant health risks.
Trimethylarsine ((CH₃)₃As): This compound has three methyl groups attached to the arsenic atom. It is more volatile and less toxic compared to arsine, dimethyl-.
Uniqueness
Arsine, dimethyl- is unique due to its specific reactivity and toxicity profile. Its ability to undergo various chemical reactions and its applications in different fields make it a compound of significant interest. The presence of two methyl groups attached to the arsenic atom imparts distinct chemical properties compared to other organoarsenic compounds.
Similar Compounds
- Monomethylarsine (CH₃AsH₂)
- Trimethylarsine ((CH₃)₃As)
- Dimethylarsinic acid ((CH₃)₂AsO₂H)
- Cacodyl ((CH₃)₂As-As(CH₃)₂)
Propiedades
IUPAC Name |
dimethylarsane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7As/c1-3-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNBMOGARBJBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[AsH]C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7As | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870647 | |
| Record name | Dimethylarsine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-57-7 | |
| Record name | Dimethylarsine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylarsine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylarsine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


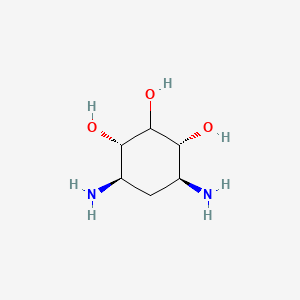
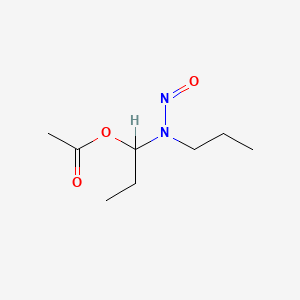
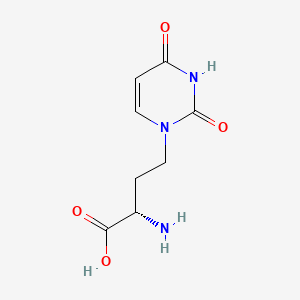
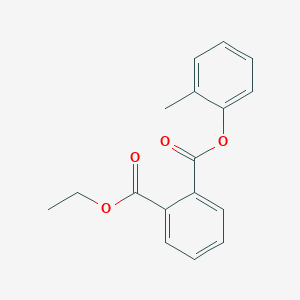
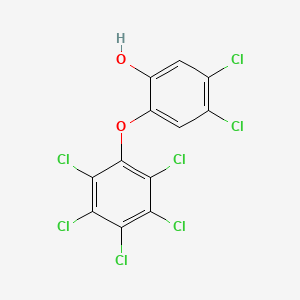
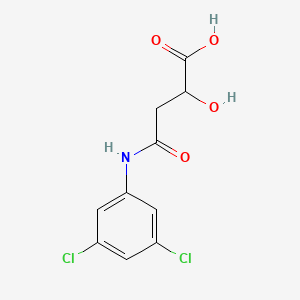
![N-butan-2-yl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4-thiadiazolecarboxamide](/img/structure/B1221624.png)

![(2S)-2-amino-6-[(2-oxoimidazolidine-1-carbonyl)amino]hexanoic acid](/img/structure/B1221626.png)



